Deisopropylhydroxyatrazine

Catalog No.
S949525
CAS No.
7313-54-4
M.F
C5H9N5O
M. Wt
155.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deisopropylhydroxyatrazine

CAS Number

7313-54-4

Product Name

Deisopropylhydroxyatrazine

IUPAC Name

6-amino-4-(ethylamino)-1H-1,3,5-triazin-2-one

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

InChI

InChI=1S/C5H9N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H2,1H3,(H4,6,7,8,9,10,11)

InChI Key

XRVCXZWINJOORX-UHFFFAOYSA-N

SMILES

CCNC1=NC(=O)NC(=N1)N

Synonyms

6-AMINO-4-ETHYLAMINO-2-HYDROXY-1,3,5-TRIAZINE

Canonical SMILES

CCNC1=NC(=O)N=C(N1)N

Isomeric SMILES

CCNC1=NC(=O)N=C(N1)N

Environmental Fate and Degradation:

  • Researchers are interested in understanding the environmental fate of DIHA, including its degradation pathways and persistence in various environmental compartments like soil and water. Studies have shown that DIHA can degrade through microbial activity and sunlight exposure, but the specific mechanisms and rates of degradation are still being investigated. Source: [Environmental fate of deisopropylatrazine and deethylatrazine in soil]

Ecological Impact:

  • Some studies have examined the potential ecological effects of DIHA on non-target organisms, such as aquatic plants and invertebrates. These studies suggest that DIHA may have lower toxicity compared to atrazine, but further research is needed to fully understand its ecological impact. Source: [Comparative aquatic toxicity of atrazine and its major metabolites: ]

Biomonitoring and Environmental Monitoring:

  • Due to its prevalence in the environment, DIHA is sometimes used as a marker for atrazine contamination in environmental monitoring programs. However, the usefulness of DIHA as a specific indicator for atrazine application is still being evaluated, as other environmental factors can also influence its presence. Source: [Occurrence and fate of atrazine and its metabolites in the Rio de la Plata basin, Argentina: ]

Deisopropylhydroxyatrazine is a chemical compound that belongs to the triazine family, specifically a derivative of atrazine. It is formed through the degradation of atrazine, which is a widely used herbicide in agriculture. The compound has a chemical structure characterized by the presence of a hydroxy group and the absence of an isopropyl group, distinguishing it from its parent compound, atrazine, and its other metabolites such as deethylatrazine. This alteration in structure can significantly influence its chemical behavior and biological activity.

Limited information exists regarding DIHA's specific mechanism of action in biological systems. However, some studies have explored its potential effects. One study investigated an atrazine metabolite mixture, including DIHA, and its impact on mammary gland development in rats, suggesting potential developmental alterations []. Further research is needed to understand the specific mechanism(s) by which DIHA exerts its effects.

Deisopropylhydroxyatrazine is primarily formed through hydrolytic reactions involving atrazine. The degradation process can occur via microbial or abiotic pathways, where atrazine undergoes removal of its alkyl side chains. The following reactions are notable:

  • Hydrolysis: Atrazine can be hydrolyzed to form hydroxyatrazine, which can then further degrade to produce deisopropylhydroxyatrazine.
  • Microbial Degradation: Certain microorganisms can facilitate the breakdown of atrazine into its metabolites, including deisopropylhydroxyatrazine under anaerobic conditions .

Research indicates that deisopropylhydroxyatrazine exhibits biological activity similar to that of atrazine. It has been implicated in various ecological and health-related studies:

  • Toxicity: Like atrazine, its metabolites, including deisopropylhydroxyatrazine, are considered to have comparable toxicity levels. They may affect aquatic organisms and potentially disrupt endocrine functions in mammals .
  • Persistence: Studies show that this compound can persist in groundwater systems, indicating potential long-term environmental impacts .

The synthesis of deisopropylhydroxyatrazine primarily occurs through the degradation of atrazine. Various methods include:

  • Microbial Degradation: Utilizing specific bacteria capable of breaking down atrazine under controlled environmental conditions.
  • Chemical Hydrolysis: Subjecting atrazine to conditions that promote hydrolysis, thereby facilitating the formation of hydroxyatrazine and subsequently deisopropylhydroxyatrazine.

These processes highlight the compound's formation as a natural consequence of atrazine's breakdown in the environment.

Interaction studies have focused on the behavior of deisopropylhydroxyatrazine in various environmental contexts:

  • Adsorption Studies: Research indicates that this compound exhibits different adsorption characteristics compared to other triazines, influencing its mobility in soil and water systems .
  • Toxicological Studies: Investigations into its effects on non-target species reveal potential risks associated with exposure, particularly concerning developmental and reproductive health .

Deisopropylhydroxyatrazine shares similarities with several other triazines and their metabolites. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsBiological Activity
Atrazine2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazineWidely used herbicide; toxic effects
Deethylatrazine2-amino-4-chloro-6-(isopropylamino)-1,3,5-triazineSimilar toxicity as atrazine
Deisopropylatrazine2-amino-4-chloro-6-(ethylamino)-1,3,5-triazineComparable toxicity; less persistent
Hydroxyatrazine2-hydroxy-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazineIntermediate metabolite; less toxic

Deisopropylhydroxyatrazine is unique due to its specific structural modifications and resultant biological activities that differentiate it from other metabolites while still retaining some toxicological similarities.

XLogP3

-1.1

Dates

Modify: 2023-08-15

Explore Compound Types